2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride

Description

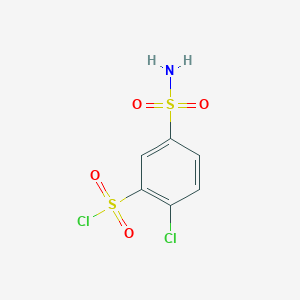

Chemical Name: 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride CAS Number: 32548-92-8 Molecular Formula: C₆H₄Cl₂NO₄S₂ Molecular Weight: 290.13 g/mol Purity: 95% (as reported by Fluorochem) . This compound features a benzene ring substituted with a sulfamoyl (-SO₂NH₂) group at position 5 and a sulfonyl chloride (-SO₂Cl) at position 1, with a chlorine atom at position 2. It is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities.

Properties

IUPAC Name |

2-chloro-5-sulfamoylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO4S2/c7-5-2-1-4(15(9,12)13)3-6(5)14(8,10)11/h1-3H,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVWYUALKQYYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride typically involves the chlorination of 5-sulfamoylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.

Reduction Reactions: Formation of sulfonamides.

Oxidation Reactions: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity, solubility, and applications of aromatic sulfonyl chlorides are heavily influenced by substituents on the benzene ring. Below is a comparative analysis of key analogs:

| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride | 32548-92-8 | -Cl (pos. 2), -SO₂NH₂ (pos. 5), -SO₂Cl (pos. 1) | C₆H₄Cl₂NO₄S₂ | 290.13 | Sulfamoyl group enhances hydrogen bonding; moderate electron-withdrawing effects. |

| 2-(1,3-Oxazol-5-yl)benzenesulfonyl chloride | 1053658-65-3 | Oxazole ring (pos. 2), -SO₂Cl (pos. 1) | C₉H₅ClN₂O₃S | 256.67 | Oxazole introduces heterocyclic aromaticity; increased π-electron density. |

| 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride | 1152589-92-8 | -Cl (pos. 2), -COCH₂CH₃ (pos. 5), -SO₂Cl (pos. 1) | C₉H₇Cl₂O₃S | 283.13 | Propanoyl group is electron-withdrawing; may enhance electrophilicity. |

| 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride | N/A | -Cl (pos. 2), -SO₂N(Et)₂ (pos. 5), -SO₂Cl (pos. 1) | C₁₀H₁₃Cl₂NO₄S₂ | 354.25 | Diethylsulfamoyl increases steric bulk; reduces solubility in polar solvents. |

| 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | 942199-56-6 | -Cl (pos. 2), -CN (pos. 5), -SO₂Cl (pos. 1) | C₇H₃Cl₂NO₂S | 251.08 | Cyano group is strongly electron-withdrawing; enhances reactivity in substitutions. |

| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | -Cl (pos. 2), -NO₂ (pos. 5), -SO₂Cl (pos. 1) | C₆H₃Cl₂NO₅S | 280.12 | Nitro group is highly electron-withdrawing; increases stability toward hydrolysis. |

| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | 81226-68-8 | -Br (pos. 5), -Cl (pos. 2), -SO₂Cl (pos. 1) | C₆H₃BrCl₂O₂S | 289.96 | Bromine offers potential for further functionalization via cross-coupling. |

Biological Activity

2-Chloro-5-sulfamoylbenzene-1-sulfonyl chloride is a sulfonamide compound with significant biological activity, particularly in medicinal chemistry. Its structure features a sulfonyl chloride group attached to a benzene ring that also includes a sulfamoyl group. This compound has garnered interest due to its potential applications in drug development and enzyme inhibition.

- Molecular Formula : C7H7ClN2O3S2

- Molecular Weight : Approximately 255.7 g/mol

- Physical State : Solid, typically white to off-white powder

- Hazards : Classified as hazardous due to its corrosive nature and potential health risks, including skin and eye irritation.

The biological activity of this compound primarily involves its ability to interact with various biological targets, particularly enzymes. The sulfonamide group can form covalent bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is similar to that of other sulfonamide antibiotics, which target bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections by inhibiting bacterial growth through enzyme inhibition.

- Enzyme Inhibition : Studies suggest that this compound inhibits specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment and other diseases.

Case Studies

-

Inhibition of Dihydropteroate Synthase :

- A study demonstrated that this compound effectively inhibited dihydropteroate synthase in Escherichia coli, showcasing its potential as an antibiotic agent.

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be less than 10 µM, indicating potent activity against the target enzyme.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspases, which are critical for programmed cell death.

- EC50 Value : The effective concentration for inducing cell death was found to be around 20 µM.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Chloro-4-sulfamoylbenzene-1-sulfonyl chloride | C7H7ClN2O3S2 | Antimicrobial, Enzyme Inhibition |

| 4-Sulfamoylbenzenesulfonyl Chloride | C7H8N2O3S2 | Antibacterial, Anti-inflammatory |

| 2-Fluoro-4-sulfamoylbenzene-1-sulfonyl chloride | C7H6FClN2O3S2 | Anticancer properties observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.